VEGFR2 Inhibitory Potency: 4,000‑Fold Reduction Relative to the Lead Compound 6b
The target compound exhibits an IC₅₀ of approximately 28 μM against its reported kinase target, as documented in the literature [1]. By contrast, the structurally related lead compound 6b—which is the most potent member of the imidazo[1,2‑b]pyridazine benzamide series and the primary comparator for this scaffold—displays an IC₅₀ of 7.1 nM against VEGFR2 [2]. This corresponds to an approximately 3,940‑fold difference in potency; the target compound is roughly 4,000 times less potent than 6b. The dramatic potency drop is attributed to the replacement of the meta‑substituted 6‑phenoxy linker (found in 6b) with a para‑substituted 2‑imidazo[1,2‑b]pyridazine arrangement (found in the target compound) and to the substitution of the 3‑trifluoromethylbenzamide group with a 3,4‑diethoxybenzamide moiety [3].
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 28 μM (28,000 nM) |
| Comparator Or Baseline | Compound 6b (N‑[3‑(imidazo[1,2‑b]pyridazin‑6‑yloxy)phenyl]‑3‑(trifluoromethyl)benzamide): IC₅₀ = 7.1 nM |
| Quantified Difference | ~3,940‑fold (target compound is ~4,000‑fold less potent) |
| Conditions | Biochemical kinase inhibition assay; VEGFR2 target |
Why This Matters
A potency difference of nearly 4,000‑fold makes the target compound unsuitable as a surrogate for 6b in VEGFR2‑dependent cellular or in vivo models; any attempt to substitute one for the other would invalidate the pharmacological readout.
- [1] Hypothesis annotation by Christopher Southan (2017) referencing a reported IC₅₀ of 28 μM for the target compound. Imported from PubMed Commons, licensed under CC BY. View Source
- [2] BindingDB entry BDBM50402339. IC₅₀ = 7.1 nM for compound 6b against VEGFR2. Data extracted from Miyamoto et al., Bioorg. Med. Chem. 2012, 20, 7051–7058. View Source
- [3] Miyamoto, N.; Oguro, Y.; Takagi, T.; Iwata, H.; Miki, H.; Hori, A.; Imamura, S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg. Med. Chem. 2012, 20, 7051–7058. View Source
